2-[4-(tert-butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile
Description
2-[4-(tert-Butyl)-2,5-dioxo-1,2,4,5-tetrahydro-3H-1,3,4-benzotriazepin-3-yl]acetonitrile is a heterocyclic compound featuring a benzotriazepine core fused with a seven-membered ring system. The molecule contains a tert-butyl group at the 4-position, two ketone functionalities (2,5-dioxo), and an acetonitrile substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate lipophilicity (logP ~2.8) due to the tert-butyl group and polar contributions from the nitrile and ketone moieties .
Properties
IUPAC Name |
2-(4-tert-butyl-2,5-dioxo-1H-1,3,4-benzotriazepin-3-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c1-14(2,3)18-12(19)10-6-4-5-7-11(10)16-13(20)17(18)9-8-15/h4-7H,9H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVLAWFDSHYYGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=CC=CC=C2NC(=O)N1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(5-Methoxy-Phenyl-1H-1,2,4-Triazole-3-Ylthio) Acetonitrile ()
- Core Structure : 1,2,4-Triazole ring (five-membered) vs. benzotriazepine (seven-membered fused ring).
- Substituents : Methoxyphenyl and sulfur-linked acetonitrile vs. tert-butyl, dioxo, and directly bonded acetonitrile.
Phosphino-Propanenitrile Derivatives ()
- Core Structure : Tetrahydrofuran-linked pyrimidine vs. benzotriazepine.
- Functional Groups: Thiopyrimidine and phosphino-propanenitrile vs. dioxo-acetonitrile.
- Applications : compounds are used in nucleotide synthesis, whereas the target’s nitrile group may enable click chemistry or covalent binding in drug design .
Predicted Bioactivity (PASS Online)
Stability and Crystallinity
- Crystalline Forms () : Fluorinated analogs exhibit enhanced crystallinity and thermal stability (decomposition >200°C). The target compound’s tert-butyl group may improve shelf-life but reduce crystallinity compared to halogenated derivatives .
Research Implications and Gaps
- Limitations: Limited solubility may hinder in vivo applications; pegylation or prodrug strategies (e.g., esterification of nitrile) could mitigate this .
- Contradictions : While tert-butyl groups enhance metabolic stability in some analogs (), they may reduce bioavailability in others due to excessive lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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